molecular formula C15H13NO B158505 Dibenzosuberone oxime CAS No. 1785-74-6

Dibenzosuberone oxime

Cat. No.: B158505
CAS No.: 1785-74-6
M. Wt: 223.27 g/mol
InChI Key: BYNLMOBUYHLZQC-UHFFFAOYSA-N
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Description

Dibenzosuberone oxime is a chemical compound derived from dibenzosuberone, which is a tricyclic molecule consisting of two benzene rings fused with a seven-membered cycloheptane ring The oxime functional group is characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom of the dibenzosuberone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dibenzosuberone oxime typically involves the reaction of dibenzosuberone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Dibenzosuberone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted oxime derivatives.

Scientific Research Applications

Dibenzosuberone oxime has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: this compound derivatives have potential therapeutic applications, including as antidepressants and anti-inflammatory agents.

    Industry: The compound is utilized in the development of materials with specific chemical properties, such as light-emitting diodes and coatings.

Mechanism of Action

The mechanism of action of dibenzosuberone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

    Dibenzosuberone: The parent compound without the oxime group.

    Dibenzosuberenone: A related compound with a different functional group.

    Tricyclic Antidepressants: Compounds such as amitriptyline and imipramine, which share a similar tricyclic structure.

Uniqueness: Dibenzosuberone oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and a subject of interest in medicinal chemistry research.

Properties

IUPAC Name

N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNLMOBUYHLZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NO)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170494
Record name 5H-Dibenzo(a,d)cyclohepten-5-one, 10,11-dihydro-, oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-74-6
Record name Dibenzocycloheptenone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Dibenzo(a,d)cyclohepten-5-one, 10,11-dihydro-, oxime
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Record name Dibenzosuberone oxime
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Record name 5H-Dibenzo(a,d)cyclohepten-5-one, 10,11-dihydro-, oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing esters and ethers of dibenzosuberone oxime in the context of psychotropic drug discovery?

A1: The synthesis of esters and ethers of this compound represents an effort to explore new chemical entities with potential psychotropic activity. [] This approach is based on the idea that modifying the structure of known or similar compounds can lead to improved pharmacological properties, such as enhanced potency, selectivity, or favorable pharmacokinetic profiles. By introducing ester and ether groups to the this compound scaffold, the researchers aimed to investigate how these structural modifications affect the compound's interaction with biological targets relevant to psychotropic effects.

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